1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Descripción general

Descripción

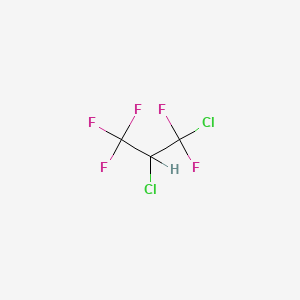

1,2-Dichloro-1,1,3,3,3-pentafluoropropane is a chemical compound with the molecular formula C3HCl2F5. It is a colorless, odorless liquid that is nonflammable. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dichloro-1,1,3,3,3-pentafluoropropane can be synthesized through the reaction of propane with chlorine and fluorine. The process involves the chlorination of propane followed by fluorination. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive nature of chlorine and fluorine gases. The final product is then purified through distillation to achieve the required purity levels .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dichloro-1,1,3,3,3-pentafluoropropane undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: Although it is relatively stable, under extreme conditions, it can undergo oxidation and reduction reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield fluorinated alcohols, while oxidation can produce various chlorinated and fluorinated carboxylic acids .

Aplicaciones Científicas De Investigación

Industrial Applications

-

Solvent for Cleaning and Degreasing

- 1,2-Dichloro-1,1,3,3,3-pentafluoropropane is widely used as a solvent in cleaning applications. Its low boiling point and nonflammable nature make it suitable for vapor degreasing processes where intricate parts require effective cleaning without residue.

- It is particularly valuable in aerospace and electronics industries for cleaning components that are sensitive to moisture or other contaminants .

-

Synthesis of Fluorinated Compounds

- The compound serves as a precursor for synthesizing various fluorinated organic compounds. It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups to produce fluorinated alcohols and other derivatives .

- Researchers have utilized it in the synthesis of organic sulfides and fluorinated polymers, which have applications in diverse fields including pharmaceuticals and materials science .

Scientific Research Applications

- Proteomics Research

- Environmental Studies

Case Studies

Mecanismo De Acción

The mechanism of action of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes substitution or addition reactions. The pathways involved typically include the formation of intermediate complexes that facilitate the replacement of chlorine or fluorine atoms with other functional groups .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dichloro-1,1,2,2,3-pentafluoropropane: Similar in structure but differs in the position of chlorine atoms.

1,1-Dichloro-1,2,2,3,3-pentafluoropropane: Another isomer with different chlorine and fluorine atom positions.

Uniqueness

1,2-Dichloro-1,1,3,3,3-pentafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various industrial and research applications, distinguishing it from other similar compounds .

Actividad Biológica

1,2-Dichloro-1,1,3,3,3-pentafluoropropane (CAS Number: 431-86-7), also known as HCFC-225da, is a halogenated hydrocarbon with various industrial applications. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article provides an overview of the compound's biological activity based on diverse sources, including toxicity studies, metabolic pathways, and relevant case studies.

- Molecular Formula : C₃HCl₂F₅

- Molecular Weight : 202.94 g/mol

- Boiling Point : 50.4 °C

- Density : 1.5564 g/mL

- Physical State : Liquid at room temperature

Toxicity and Biotransformation

Research indicates that this compound exhibits low toxicity in various biological systems. A notable study by Rusch et al. (1999) demonstrated that in a 90-day inhalation study with rats, the only significant finding was mild myocarditis at high exposure levels (50,000 ppm). This condition was characterized by mononuclear inflammatory cell infiltration and degenerated myocardial fibers but was considered rare among hydrofluorocarbons .

Table 1: Summary of Toxicological Findings

| Study | Exposure Level | Findings |

|---|---|---|

| Rusch et al. (1999) | 50,000 ppm (6 hours/day) | Mild myocarditis observed |

| Kawano et al. (1995) | Not specified | Non-mutagenic and non-teratogenic effects reported |

| Kolesar et al. (1995) | 25 ppm of related compound | Increased incidence of myocyte degeneration |

Metabolic Pathways

The biotransformation of this compound primarily occurs in the liver through cytochrome P450 enzymes. The major metabolite identified is trifluoropropionic acid (TFPA), which has been implicated in cardiotoxicity . Studies have shown that while the parent compound has low acute toxicity, its metabolites can exhibit more pronounced effects on cardiac tissue.

Case Study 1: Inhalation Exposure in Rats

In a controlled experiment involving inhalation exposure to varying concentrations of this compound:

- Objective : To assess potential cardiac effects.

- Methodology : Rats were exposed to different concentrations for six hours daily over a period of three months.

- Results : Histopathological examination revealed mild myocarditis in high-exposure groups but no significant damage to other organs .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental assessment highlighted the compound's classification as very bioaccumulative (vPvB) under EU REACH regulations. This classification raises concerns regarding long-term ecological effects and necessitates further investigation into its environmental persistence and potential endocrine-disrupting properties .

Propiedades

IUPAC Name |

1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHBEACGJQDUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042030 | |

| Record name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dichloro-1,1,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

431-86-7 | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225da | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-dichloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAY2SA21WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.